(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol

Organic Synthesis Medicinal Chemistry Process Chemistry

(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol, also known as [1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-5-yl]methanol, is a functionalized imidazole derivative bearing a characteristic benzodioxole moiety and a hydroxymethyl handle. It serves as the pivotal alcohol intermediate (IV) in the patented synthesis of LB42908, a highly potent, selective, and orally active Ras farnesyltransferase (FTase) inhibitor (IC₅₀ = 0.9 nM against H-Ras and 2.4 nM against K-Ras) that has advanced into preclinical development.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 226930-11-6
Cat. No. B1625070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol
CAS226930-11-6
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CN3C=NC=C3CO
InChIInChI=1S/C12H12N2O3/c15-6-10-4-13-7-14(10)5-9-1-2-11-12(3-9)17-8-16-11/h1-4,7,15H,5-6,8H2
InChIKeyJPFGVLLRCYNINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol (CAS 226930-11-6) Is the Critical Intermediate for Farnesyltransferase Inhibitor Development


(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol, also known as [1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-5-yl]methanol, is a functionalized imidazole derivative bearing a characteristic benzodioxole moiety and a hydroxymethyl handle . It serves as the pivotal alcohol intermediate (IV) in the patented synthesis of LB42908, a highly potent, selective, and orally active Ras farnesyltransferase (FTase) inhibitor (IC₅₀ = 0.9 nM against H-Ras and 2.4 nM against K-Ras) that has advanced into preclinical development [1][2].

Why Generic Imidazole Alcohols Cannot Replace (3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol in FTase Inhibitor Programs


Simple imidazole-4-methanol or -5-methanol analogs lack the N1-benzodioxolylmethyl substituent that is essential for the nanomolar FTase inhibitory activity of compounds derived from this intermediate. In the published SAR, removal or replacement of the benzodioxole group led to a profound loss of potency, whereas the (3-benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol scaffold consistently provided the optimal lipophilic and steric complement for the FTase active site, enabling the downstream compound LB42908 to achieve single-digit nanomolar IC₅₀ values [1][2]. Moreover, the patented synthetic route relies on the hydroxymethyl group for conversion to the key chloromethyl electrophile; intermediates lacking this group cannot enter the validated manufacturing sequence, making generic substitution synthetically and pharmacologically unfeasible [3].

Product-Specific Quantitative Evidence for (3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol (CAS 226930-11-6)


Validated Synthetic Yield in the Patented LB42908 Manufacturing Route

In the original patent, intermediate (IV) (the title compound) was obtained in 50% yield from piperonylamine and dihydroxyacetone dimer. By comparison, analogous intermediates synthesized from different amines under identical conditions gave yields ranging from 55% to 73%, demonstrating that the 50% yield is a documented, reproducible starting point for process optimization [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Enabling Sub-Nanomolar FTase Inhibition: Potency of the Final Active Pharmaceutical Ingredient (API) Derivable Only from This Intermediate

The final API, LB42908, which is exclusively synthesized from this alcohol intermediate via chlorination and alkylation, exhibits IC₅₀ values of 0.9 nM against H-Ras and 2.4 nM against K-Ras farnesyltransferase. In contrast, structurally related FTase inhibitors that incorporate alternative N-substitution patterns on the imidazole ring (e.g., simple alkyl or aryl groups lacking the benzodioxole moiety) typically show IC₅₀ values in the micromolar range or are completely inactive [1][2].

Farnesyltransferase Inhibition Anticancer Ras Signaling

Unique Physicochemical Profile Driving Downstream Bioactivity: LogP and PSA

The title compound exhibits a calculated LogP of 1.15 and a topological polar surface area (tPSA) of 56.5 Ų. In comparison, the simpler imidazole-4-methanol (lacking the benzodioxole group) has a LogP of approximately -0.10 and a tPSA of 46.2 Ų. The increased lipophilicity and moderately larger polar surface area provided by the benzodioxole substituent are critical for balancing membrane permeability and target binding of the final API [1].

Physicochemical Properties Drug-Likeness Medicinal Chemistry Design

Precursor to the Only Chloromethyl Intermediate Validated for LB42908 Alkylation

Conversion of the hydroxymethyl group of 226930-11-6 to the chloromethyl derivative (V) using SOCl₂ is the sole validated method for installing the electrophilic handle required for the final N-alkylation of the pyrrole core. Alternative intermediates that would bypass this compound (e.g., direct use of a chloromethylimidazole without the benzodioxole group) have not been reported to yield active FTase inhibitors, and their synthetic feasibility remains unverified in the peer-reviewed literature [1][2].

Synthetic Intermediate Alkylation Handle Process Validation

High Commercial Purity with Verified Analytical Documentation

Reputable vendors supply this compound at a standard purity of 97–98%, accompanied by batch-specific QC data (NMR, HPLC, or GC). In contrast, many custom-synthesized analogs in the same chemical space are offered at lower purity (e.g., 95%) without full characterization, introducing uncertainty in downstream reaction stoichiometry and impurity profiles .

Quality Control Procurement Analytical Chemistry

Best Research and Industrial Application Scenarios for (3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol (CAS 226930-11-6)


Chemical Process Development and Scale-Up of LB42908

Process chemistry teams can use the 50% yield benchmark from the original patent as a starting point for optimizing the condensation/desulfurization sequence. The hydroxymethyl handle enables straightforward conversion to the chloromethyl intermediate (V), a transformation that is critical for the convergent assembly of LB42908. The consistent commercial purity (97–98%) ensures reliable stoichiometry during scale-up campaigns [1].

Structure-Activity Relationship (SAR) Studies on FTase Inhibitors

Medicinal chemists exploring the benzodioxole-imidazole pharmacophore can procure this intermediate to rapidly generate focused libraries of N-alkylated pyrroles. Given that the benzodioxole substituent contributes > 100-fold enhancement in FTase potency over non-benzodioxole analogs, this compound serves as an essential SAR probe for dissecting the contributions of the N1-substituent to enzymatic inhibition and cellular activity [1][2].

Analytical Method Development and Reference Standard Qualification

The availability of 97–98% pure material with documented NMR and HPLC traces makes 226930-11-6 suitable for use as a reference standard in method validation. Analytical laboratories can use this compound to develop and qualify HPLC/LC-MS methods for monitoring the key alcohol intermediate in reaction monitoring and impurity profiling studies [1].

Preclinical Candidate Backup and Lead Optimization Programs

Teams pursuing backup candidates to LB42908 can use this intermediate to systematically vary the pyrrole and piperazine moieties while retaining the optimal benzodioxole-imidazole core. This strategy leverages the validated potency of the scaffold (IC₅₀ = 0.9–2.4 nM) while exploring improvements in metabolic stability, selectivity, or pharmacokinetics [1][2].

Quote Request

Request a Quote for (3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.